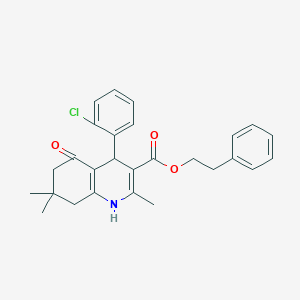![molecular formula C17H13Cl2N3OS B11688026 (2Z)-5-(3-chlorobenzyl)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one](/img/structure/B11688026.png)
(2Z)-5-(3-chlorobenzyl)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound (2Z)-5-(3-chlorobenzyl)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is a synthetic organic molecule characterized by the presence of a thiazolidinone ring, chlorobenzyl groups, and hydrazinylidene linkages
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-5-(3-chlorobenzyl)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one typically involves the condensation of 3-chlorobenzaldehyde with thiosemicarbazide to form the corresponding hydrazone. This intermediate is then cyclized with α-haloketones under basic conditions to yield the thiazolidinone ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium acetate or potassium carbonate to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction parameters such as temperature, pressure, and reaction time is crucial for large-scale synthesis .
Analyse Des Réactions Chimiques
Types of Reactions
(2Z)-5-(3-chlorobenzyl)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives .
Applications De Recherche Scientifique
Chemistry
In chemistry, (2Z)-5-(3-chlorobenzyl)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one is used as a building block for the synthesis of more complex molecules.
Biology
In biological research, this compound has shown promise as a potential therapeutic agent. Studies have indicated its activity against certain bacterial and fungal strains, making it a candidate for the development of new antimicrobial agents .
Medicine
In medicine, the compound’s potential as an anticancer agent is being investigated. Preliminary studies suggest that it may inhibit the growth of cancer cells by interfering with specific molecular pathways .
Industry
In the industrial sector, this compound is used in the development of new materials with unique properties, such as enhanced thermal stability and mechanical strength .
Mécanisme D'action
The mechanism of action of (2Z)-5-(3-chlorobenzyl)-2-[(2E)-(2-chlorobenzylidene)hydrazinylidene]-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. In antimicrobial applications, the compound is believed to inhibit the synthesis of essential cellular components in bacteria and fungi, leading to cell death. In anticancer research, it may interfere with signaling pathways that regulate cell proliferation and apoptosis .
Propriétés
Formule moléculaire |
C17H13Cl2N3OS |
|---|---|
Poids moléculaire |
378.3 g/mol |
Nom IUPAC |
(2Z)-5-[(3-chlorophenyl)methyl]-2-[(E)-(2-chlorophenyl)methylidenehydrazinylidene]-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C17H13Cl2N3OS/c18-13-6-3-4-11(8-13)9-15-16(23)21-17(24-15)22-20-10-12-5-1-2-7-14(12)19/h1-8,10,15H,9H2,(H,21,22,23)/b20-10+ |
Clé InChI |
PHNSNVNCVAXHHV-KEBDBYFISA-N |
SMILES isomérique |
C1=CC=C(C(=C1)/C=N/N=C\2/NC(=O)C(S2)CC3=CC(=CC=C3)Cl)Cl |
SMILES canonique |
C1=CC=C(C(=C1)C=NN=C2NC(=O)C(S2)CC3=CC(=CC=C3)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (2Z)-2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11687956.png)
![N'-[(E)-(3,4-dimethoxyphenyl)methylidene]-3-hydroxynaphthalene-2-carbohydrazide](/img/structure/B11687962.png)
![N-(5-benzyl-1,3-thiazol-2-yl)-2-[(5Z)-5-(2-chlorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B11687966.png)
![(3E)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-1-{4-[(4-nitrophenyl)sulfanyl]phenyl}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11687967.png)
![N'-[(2Z)-3-(1H-benzimidazol-2-yl)-2H-chromen-2-ylidene]-3-fluorobenzohydrazide](/img/structure/B11687968.png)
![5-[2-(benzyloxy)benzylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11687983.png)

![(3E)-1-(4-acetylphenyl)-3-{[5-(2,5-dichlorophenyl)furan-2-yl]methylidene}-5-phenyl-1,3-dihydro-2H-pyrrol-2-one](/img/structure/B11687988.png)
![2-(5-oxo-1,2-dihydropyrazol-3-yl)-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]acetamide](/img/structure/B11687990.png)
![2-(3,5-dihydroxy-1,2,4-triazin-6-yl)-N'-[(E)-1H-indol-3-ylmethylidene]acetohydrazide](/img/structure/B11687991.png)
![4-Thiazolidinone, 3-ethyl-5-[(phenylamino)methylene]-2-thioxo-](/img/structure/B11688008.png)
![N-[(5Z)-5-(3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]benzamide](/img/structure/B11688015.png)
![Methyl {[5-(4-methylphenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}formate](/img/structure/B11688019.png)

